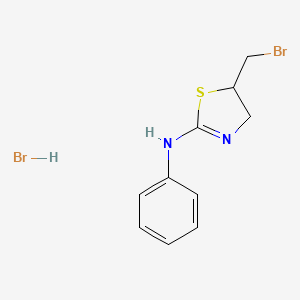
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide
Übersicht
Beschreibung
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide, also known as BPTA, is a chemical compound that has been widely studied for its potential use in scientific research. BPTA is a thiazole derivative that contains a bromomethyl group and a phenyl group. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide acts as a reversible inhibitor of PTP activity by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond blocks the access of substrates to the active site, thereby inhibiting the catalytic activity of the enzyme. This compound has been shown to be selective for certain PTPs, such as PTP1B and TCPTP, and has little or no effect on other phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cellular and animal models. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to improve insulin sensitivity in animal models of diabetes by inhibiting PTP1B, which is a negative regulator of insulin signaling. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs that are involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide in lab experiments is its selectivity for certain PTPs, which allows for the specific modulation of signaling pathways that are involved in various cellular processes. Another advantage is its reversible inhibition of PTP activity, which allows for the recovery of enzyme activity after the removal of this compound. However, one limitation of using this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental systems.
Zukünftige Richtungen
There are several future directions for the use of 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide in scientific research. One direction is the development of more potent and selective inhibitors of PTPs based on the structure of this compound. Another direction is the evaluation of the therapeutic potential of this compound and its derivatives in animal models of disease, such as cancer and diabetes. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects that enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the phosphorylation of proteins. By inhibiting PTP activity, this compound can modulate signaling pathways that are involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S.BrH/c11-6-9-7-12-10(14-9)13-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXEDGHUOJOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)NC2=CC=CC=C2)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



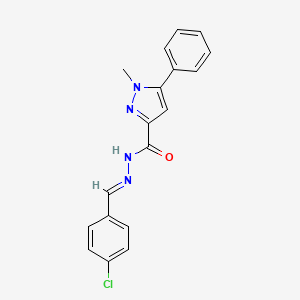
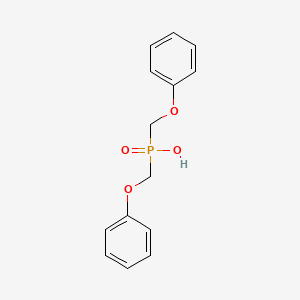
![N-[4-({4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B3837995.png)
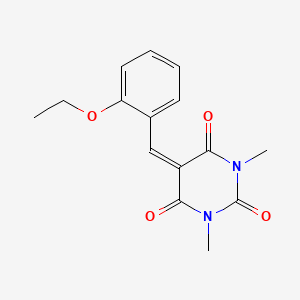

![3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838015.png)

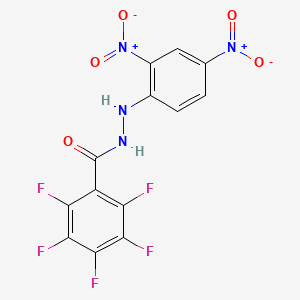
![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B3838043.png)


